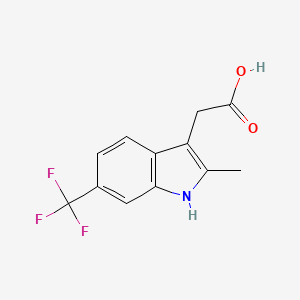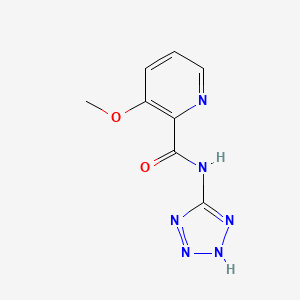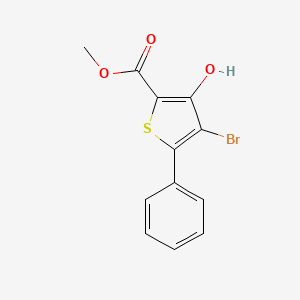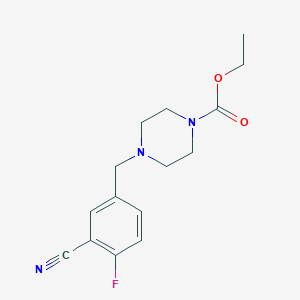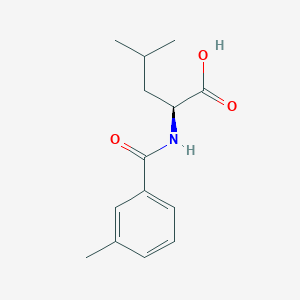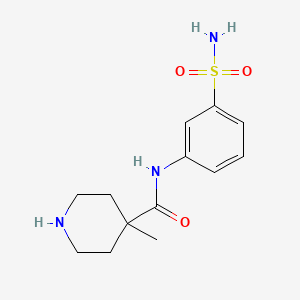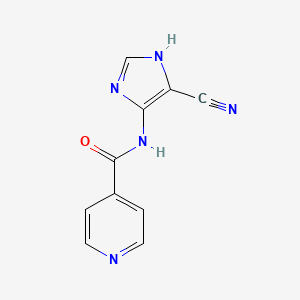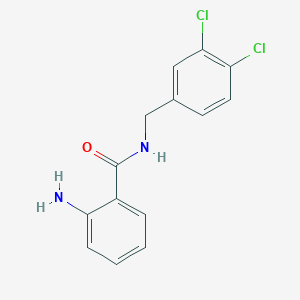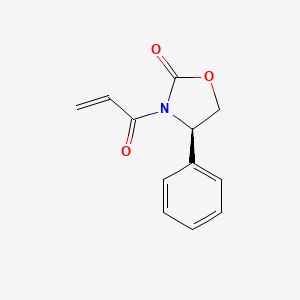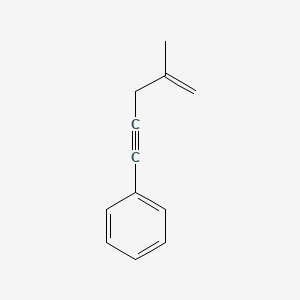
Methallylphenylacetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methallylphenylacetylene is an organic compound characterized by the presence of both a double bond and a triple bond within its molecular structure. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The presence of both unsaturated bonds (double and triple) makes it a versatile molecule in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methallylphenylacetylene can be achieved through several methods, including:
Elimination Reactions: One common method involves the elimination of dihalides.
Alkylation of Acetylides: Another method involves the alkylation of acetylides.
Industrial Production Methods: Industrial production of this compound may involve large-scale elimination reactions or alkylation processes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions: Methallylphenylacetylene undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the triple bond acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: KMnO₄, O₃
Reduction: H₂ with Pd/C, Lindlar’s catalyst
Substitution: Alkyl halides, strong bases
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Various substituted alkynes
Aplicaciones Científicas De Investigación
Methallylphenylacetylene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methallylphenylacetylene involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
1-Pentyne: A simple alkyne with a similar carbon chain length but lacking the phenyl group.
2-Methyl-1-pentene: An alkene with a similar structure but lacking the triple bond.
Phenylacetylene: An alkyne with a phenyl group but a different carbon chain structure.
Uniqueness: Methallylphenylacetylene is unique due to the presence of both a phenyl group and a triple bond within the same molecule.
Propiedades
Fórmula molecular |
C12H12 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
4-methylpent-4-en-1-ynylbenzene |
InChI |
InChI=1S/C12H12/c1-11(2)7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,1,7H2,2H3 |
Clave InChI |
LBMCXMCIVZJIJU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC#CC1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
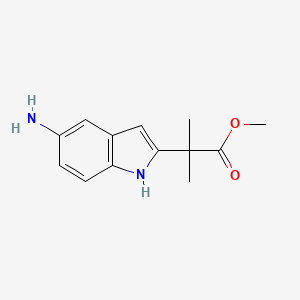
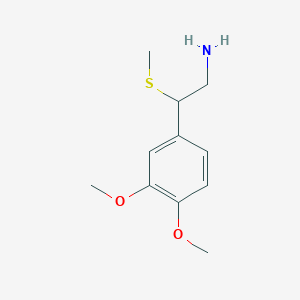
![9-oxo-9H-pyrrolo[1,2-a]indole-5-carboxylic acid](/img/structure/B8291723.png)
![alpha,3-Dimethyl-alpha-(2-phenylethyl)imidazo[2,1-b]thiazole-5-methanol](/img/structure/B8291725.png)

